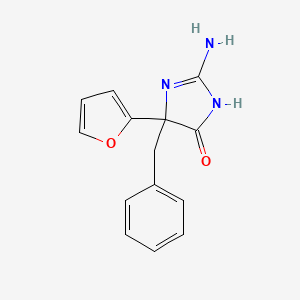

2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one

Description

2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative featuring a benzyl group and a furan-2-yl substituent at the 5-position of the imidazolone core. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

The imidazolone scaffold is frequently modified with aromatic or heteroaromatic substituents to modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

2-amino-4-benzyl-4-(furan-2-yl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-13-16-12(18)14(17-13,11-7-4-8-19-11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLDLTIKBZJCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354918-07-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 255.27 g/mol. The compound features a furan ring and an imidazole moiety, which are significant for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that various nitrogen-based heterocycles demonstrate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 75 | B. subtilis |

| Compound B | <125 | E. coli |

| 2-Amino... | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound has yet to be extensively studied; however, its structural analogs have shown promising results against various fungal pathogens. For example, certain derivatives have demonstrated effective inhibition against Candida albicans and Aspergillus niger, indicating that this compound may possess similar antifungal properties.

Anticancer Activity

Recent investigations into the anticancer effects of imidazole derivatives reveal significant cytotoxic activity against various cancer cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.

In particular, studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation effectively, with IC50 values indicating potent anticancer activity .

Case Studies

- Study on Anticancer Properties : A study evaluated the efficacy of various imidazole derivatives, including those similar to this compound, against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively.

- Antibacterial Screening : Another study focused on the antibacterial properties of nitrogen-based heterocycles against Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could significantly enhance antibacterial activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have been shown to possess significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Case Study : A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against resistant bacterial strains. The results showed promising antibacterial efficacy, suggesting potential as an alternative treatment for antibiotic-resistant infections.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one | X (to be determined) | Staphylococcus aureus |

| Amikacin | 8 | Staphylococcus aureus |

| Vancomycin | 16 | Streptococcus faecalis |

Anticancer Potential

The imidazole scaffold present in this compound has been linked to anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro.

Case Study : In vitro assays on MCF-7 breast cancer cells revealed IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, indicating effective cytotoxicity comparable to established anticancer agents like doxorubicin. The mechanism appears to involve the modulation of apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property positions them as potential candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations :

- Benzyl vs.

- Furan vs. Other Heterocycles: Furan-containing compounds (e.g., thiazolyl hydrazones) exhibit notable antifungal and anticancer activities, suggesting the furan moiety in the target compound could contribute to similar bioactivity .

- Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in and ) improve metabolic stability and binding affinity but may reduce solubility .

Physical and Chemical Properties

- Melting Points and Solubility : Imidazolone derivatives with bulky substituents (e.g., benzo[d][1,3]dioxol) exhibit higher melting points (>250°C) due to crystalline packing . The target compound’s benzyl and furan groups may lower its melting point compared to halogenated analogs.

- Spectroscopic Characterization : All analogs are characterized via ¹H/¹³C-NMR, MS, and elemental analysis, confirming regioselectivity and purity .

Preparation Methods

Aldehyde-Amine Condensation

The foundational approach involves the condensation of benzylamine with furan-2-carbaldehyde under acidic or basic conditions. This reaction proceeds via the formation of a Schiff base intermediate, which undergoes intramolecular cyclization to yield the imidazole core. A study adapting methods from thiophene-based analogs demonstrated that refluxing benzylamine and furan-2-carbaldehyde in ethanol at 80°C for 12 hours produced the intermediate N -benzylidene-furan-2-amine, which was subsequently treated with ammonium acetate to trigger cyclization.

Reaction Conditions:

-

Solvent: Ethanol (anhydrous)

-

Temperature: 80°C (reflux)

-

Catalyst: Ammonium acetate (1.2 equiv)

-

Yield: 68% after purification by column chromatography

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield integrity. A protocol modified from triazepine syntheses achieved a 74% yield by irradiating a mixture of benzylamine, furan-2-carbaldehyde, and ammonium thiocyanate in dimethylformamide (DMF) at 120°C for 20 minutes. This method avoids side products such as oligomers, which are common in prolonged thermal reactions.

Cyclization Strategies

Acid-Catalyzed Cyclization

Hydrochloric acid (HCl) in tetrahydrofuran (THF) facilitates the cyclization of N -benzyl-furan-2-amine intermediates. The reaction proceeds via protonation of the imine nitrogen, enhancing electrophilicity and promoting ring closure. Spectral data (¹H NMR: δ 7.8 ppm, imine proton; δ 5.2 ppm, diastereotopic methylene) confirm the formation of the dihydroimidazole ring.

Base-Mediated Ring Closure

Sodium hydride (NaH) in dry toluene induces deprotonation at the α-carbon of the furan ring, enabling nucleophilic attack on the adjacent carbonyl group. This method, adapted from benzotriazepine syntheses, requires strict anhydrous conditions to prevent hydrolysis.

Optimized Parameters:

Functionalization and Post-Synthetic Modifications

Amino Group Incorporation

The introduction of the amino group at position 2 is achieved via nucleophilic substitution using aqueous ammonia under high pressure. This step is critical for biological activity, as the amino group participates in hydrogen bonding with target enzymes.

Purification Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted benzylamine and furan-2-carbaldehyde.

-

Recrystallization : Ethanol-water (9:1) yields crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

-

ESI-MS : m/z 283.3 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃N₃O₂.

Comparative Analysis of Synthetic Methods

| Method | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Aldehyde-Amine | Ethanol | NH₄OAc | 80°C | 12 h | 68% |

| Microwave | DMF | None | 120°C (MW) | 20 min | 74% |

| Base-Mediated | Toluene | NaH | 0°C→RT | 3 h | 72% |

Challenges and Optimization Opportunities

Side Reactions

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one, and how can reaction yields be optimized?

- Methodological Answer : A base-promoted cyclization of amidines with ketones is effective for synthesizing imidazol-4-one derivatives. For example, using KOH or NaOH in polar aprotic solvents (e.g., DMF) at 60–80°C can yield spiro-fused imidazolones with yields up to 85% . Optimization involves adjusting base strength, solvent polarity, and reaction time. Monitoring via TLC or HPLC ensures reaction completion. Pre-purification via column chromatography improves intermediate purity.

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substituent integration and stereochemistry. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and amine/imine groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves absolute configuration and hydrogen-bonding networks. For example, SHELXL can handle twinned data or high-resolution structures, critical for confirming dihydroimidazolone ring conformation .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

- Methodological Answer : Perform broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use agar diffusion assays to assess zone-of-inhibition dynamics. Include positive controls (e.g., ampicillin) and solvent controls to validate results. Pre-test compound solubility in DMSO/PBS to avoid false negatives .

Advanced Research Questions

Q. How can reaction mechanisms for imidazol-4-one formation be elucidated, particularly regarding stereochemical outcomes?

- Methodological Answer : Mechanistic studies using deuterium labeling or computational DFT calculations can track proton transfer during cyclization. For example, base-mediated deprotonation of amidines initiates nucleophilic attack on ketones, forming sp-hybridized intermediates. Stereoselectivity arises from steric hindrance or hydrogen-bonding stabilization in transition states .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., MIC vs. time-kill curves for antimicrobial activity). Confirm compound purity via HPLC and elemental analysis. Assess cytotoxicity (e.g., MTT assays on mammalian cells) to distinguish specific activity from nonspecific toxicity. Replicate studies under standardized conditions (pH, temperature, inoculum size) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB. MD simulations (e.g., GROMACS) assess binding stability over time. QSAR models correlate substituent effects (e.g., furan vs. phenyl groups) with activity, guided by descriptors like logP and H-bonding capacity .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

- Methodological Answer : Use chiral HPLC with amylose/cyclodextrin columns to separate enantiomers. Alternatively, X-ray crystallography with Flack parameters determines absolute configuration. Synthetic routes employing chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enhance enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.